molecular formula C11H11BrO5 B3278348 Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate CAS No. 676485-01-1

Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

Cat. No. B3278348
CAS RN: 676485-01-1
M. Wt: 303.11 g/mol
InChI Key: ZHTBJCKPTFHJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate” is a chemical compound with the molecular formula C11H11BrO5 . It has a molecular weight of 303.11 . This compound is also known as "Acetic acid, 2- (2-bromo-4-formyl-6-methoxyphenoxy)-, methyl ester" .


Molecular Structure Analysis

The molecular structure of “Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate” consists of 11 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 5 oxygen atoms . The exact structure can be found in the MOL file associated with its CAS number 676485-01-1 .


Physical And Chemical Properties Analysis

“Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate” has a molecular weight of 303.11 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate, focusing on six unique fields:

Pharmaceutical Chemistry

Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of molecules with potential therapeutic properties, such as anti-inflammatory, anti-tumor, and antimicrobial agents. Researchers utilize this compound to develop new drugs that can target specific biological pathways, enhancing the efficacy and safety of treatments .

Organic Synthesis

In organic synthesis, Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate serves as a building block for the construction of complex organic molecules. Its functional groups, including the bromo, formyl, and methoxy groups, provide multiple reactive sites for chemical reactions. This versatility makes it an essential reagent in the synthesis of heterocyclic compounds, which are crucial in the development of new materials and pharmaceuticals .

Material Science

This compound is also explored in material science for the development of advanced materials. Its incorporation into polymer matrices can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting materials. Such materials find applications in coatings, adhesives, and high-performance composites, contributing to innovations in various industrial sectors .

Agricultural Chemistry

In agricultural chemistry, Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is investigated for its potential as a precursor to agrochemicals. These agrochemicals can include herbicides, insecticides, and fungicides that help protect crops from pests and diseases. The compound’s ability to be modified into active ingredients makes it a valuable asset in the development of sustainable agricultural practices .

Environmental Chemistry

Environmental chemists study this compound for its potential applications in pollution control and environmental remediation. Its derivatives can be used to develop sensors and catalysts that detect and degrade environmental pollutants. This contributes to cleaner air and water, supporting efforts to mitigate the impact of industrial activities on the environment .

Biochemical Research

In biochemical research, Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe or inhibitor in biochemical assays, helping scientists understand the mechanisms of enzyme action and the effects of various compounds on biological systems. This knowledge is crucial for drug discovery and the development of therapeutic strategies .

properties

IUPAC Name

methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO5/c1-15-9-4-7(5-13)3-8(12)11(9)17-6-10(14)16-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTBJCKPTFHJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate
Reactant of Route 2
Reactant of Route 2
Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate
Reactant of Route 3
Reactant of Route 3
Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate
Reactant of Route 4
Reactant of Route 4
Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate
Reactant of Route 5
Reactant of Route 5
Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate
Reactant of Route 6
Reactant of Route 6
Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.